molecular formula C16H20N4O2 B6131957 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B6131957
M. Wt: 300.36 g/mol
InChI Key: SQWXKRONHNSLAG-UHFFFAOYSA-N
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Description

2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one, also known as MPO or GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one exerts its therapeutic effects through its ability to inhibit the activity of GSK-3. GSK-3 is a serine/threonine kinase that plays a key role in various cellular processes, including glycogen metabolism, apoptosis, and cell cycle regulation. Inhibition of GSK-3 by this compound leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3 activity, the modulation of downstream signaling pathways, and the induction of apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity for GSK-3 inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one, including the development of more potent and selective GSK-3 inhibitors, the investigation of this compound's effects on other signaling pathways and cellular processes, and the exploration of its therapeutic potential in other diseases. Additionally, the optimization of the synthesis method and the development of new formulations may improve the utility of this compound in both basic research and clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to inhibit GSK-3 activity and modulate downstream signaling pathways makes it an attractive target for drug development. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves a multi-step process that includes the reaction of 3-methoxyphenylpiperazine with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, followed by purification and isolation of the final product. This synthesis method has been optimized and modified over the years to improve the yield and purity of this compound.

Scientific Research Applications

2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, this compound has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in the pathogenesis of the disease. In bipolar disorder, this compound has been studied for its mood-stabilizing effects, which are believed to be mediated through its GSK-3 inhibitory activity. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-10-15(21)18-16(17-12)20-8-6-19(7-9-20)13-4-3-5-14(11-13)22-2/h3-5,10-11H,6-9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWXKRONHNSLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326135
Record name 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

880076-34-6
Record name 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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